1-Ethyl-5-methylnaphthalene
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Overview
Description
1-Ethyl-5-methylnaphthalene is an organic compound with the molecular formula C₁₃H₁₄ and a molecular weight of 170.25 g/mol It is a derivative of naphthalene, characterized by the presence of an ethyl group at the first position and a methyl group at the fifth position on the naphthalene ring
Preparation Methods
The synthesis of 1-Ethyl-5-methylnaphthalene typically involves Friedel-Crafts alkylation reactions. One common method is the alkylation of 5-methylnaphthalene with ethyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃). The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst .
Industrial production methods may involve similar alkylation processes but on a larger scale, with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced separation techniques can enhance the efficiency of industrial synthesis.
Chemical Reactions Analysis
1-Ethyl-5-methylnaphthalene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding naphthoquinones.
Reduction: Reduction reactions can convert this compound to its corresponding dihydro derivatives. Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Electrophilic substitution reactions, such as nitration and sulfonation, can occur on the naphthalene ring.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-Ethyl-5-methylnaphthalene has several applications in scientific research:
Biology: Its derivatives are used in the development of fluorescent probes and sensors for biological imaging and diagnostics.
Medicine: Research is ongoing into its potential use in drug development, particularly in designing molecules with specific biological activities.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism by which 1-Ethyl-5-methylnaphthalene exerts its effects depends on its specific application. In chemical reactions, its reactivity is influenced by the electron-donating effects of the ethyl and methyl groups, which activate the naphthalene ring towards electrophilic substitution . In biological systems, its derivatives may interact with specific molecular targets, such as enzymes or receptors, through non-covalent interactions like hydrogen bonding, π-π stacking, and hydrophobic effects.
Comparison with Similar Compounds
1-Ethyl-5-methylnaphthalene can be compared to other naphthalene derivatives, such as:
1-Methylnaphthalene: Similar in structure but lacks the ethyl group, making it less reactive in certain substitution reactions.
2-Methylnaphthalene: An isomer with the methyl group at the second position, which affects its chemical properties and reactivity.
1-Ethyl-2-methylnaphthalene: Another isomer with both ethyl and methyl groups, but at different positions, leading to different reactivity patterns.
Properties
CAS No. |
17057-92-0 |
---|---|
Molecular Formula |
C13H14 |
Molecular Weight |
170.25 g/mol |
IUPAC Name |
1-ethyl-5-methylnaphthalene |
InChI |
InChI=1S/C13H14/c1-3-11-7-5-8-12-10(2)6-4-9-13(11)12/h4-9H,3H2,1-2H3 |
InChI Key |
FKITXXCUUHLHFV-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=CC2=C(C=CC=C21)C |
Origin of Product |
United States |
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